

# Gelomuloside A: A Comprehensive Spectroscopic Guide

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## Compound of Interest

Compound Name: *Gelomuloside A*

Cat. No.: *B1156025*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Gelomuloside A**, a flavone glycoside isolated from the plant *Suregada multiflora* (formerly known as *Gelonium multiflorum*). The information presented here is crucial for the identification, characterization, and further investigation of this natural product in research and drug development.

## Chemical Structure and Origin

**Gelomuloside A** is a flavonoid glycoside first reported from the seeds of *Suregada multiflora*.

[1] Its molecular formula has been established as  $C_{29}H_{34}O_{15}$ . The structure of **Gelomuloside A** was elucidated through extensive spectroscopic analysis, including  $^1H$  NMR,  $^{13}C$  NMR, 2D NMR, and mass spectrometry.[2][3][4][5]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Gelomuloside A**.

### Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for determining the elemental composition and exact mass of a molecule.

Technique	Ionization Mode	m/z [M+H] <sup>+</sup> (Calculated)	Molecular Formula
HRESIMS	Positive	623.1970	C <sub>29</sub> H <sub>35</sub> O <sub>15</sub>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following data is based on analyses conducted in deuterated solvents.

### <sup>1</sup>H NMR Spectroscopic Data

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data unavailable in the provided search results			

### <sup>13</sup>C NMR Spectroscopic Data

Carbon	Chemical Shift (δ) ppm
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## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Functional Group	Absorption Band (ν <sub>max</sub> ) cm <sup>-1</sup>
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## Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

## Isolation of Gelomuloside A

**Gelomuloside A** is typically isolated from the methanolic extract of the leaves or seeds of *Suregada multiflora*. The extraction is followed by column chromatography over silica gel and further purification steps, often involving preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

## Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a suitable mass spectrometer. The purified compound is dissolved in an appropriate solvent (e.g., methanol) and infused into the electrospray source. The data is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.

## NMR Spectroscopy

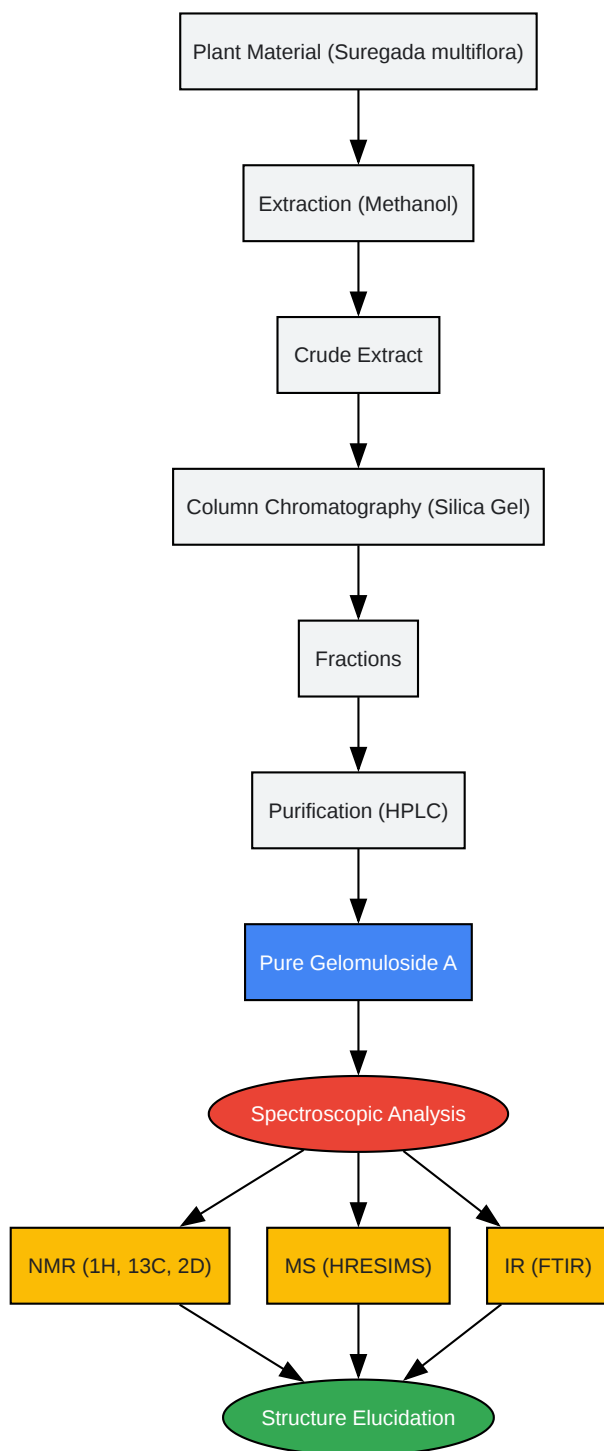
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ), and tetramethylsilane (TMS) is used as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish the complete structure and assign all proton and carbon signals unequivocally.

## Infrared Spectroscopy

The IR spectrum is typically recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over a standard range (e.g.,  $4000\text{--}400\text{ cm}^{-1}$ ).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Gelomuloside A**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Gelomuloside A**.

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## References

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